N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide
Description
N-[2-(6-Methoxy-1H-Indol-3-yl)ethyl]-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known anticonvulsant and histone deacetylase (HDAC) inhibitor. The compound features a 6-methoxyindole moiety linked via an ethyl group to the 2-propylpentanamide backbone. The methoxyindole group in this compound may influence its pharmacokinetics, target specificity, and biological activity compared to other VPA derivatives.
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C19H28N2O2/c1-4-6-14(7-5-2)19(22)20-11-10-15-13-21-18-12-16(23-3)8-9-17(15)18/h8-9,12-14,21H,4-7,10-11H2,1-3H3,(H,20,22) |
InChI Key |
XFOIOLGFEYYALI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reissert Indole Synthesis
The Reissert method enables precise control over substituent placement. Starting from 3-methoxyaniline , nitration at the 5-position followed by methylation yields 5-nitro-3-methoxyaniline . Condensation with diethyl oxalate under basic conditions generates the corresponding phenylpyruvic acid derivative. Subsequent reduction with ferrous sulfate and ammonium hydroxide induces cyclization to form 6-methoxyindole-2-carboxylic acid , which undergoes decarboxylation to yield the unsubstituted 6-methoxyindole.
Key reaction conditions :
Modified Bischler Indole Synthesis
This method facilitates direct incorporation of substituents at the indole’s 3-position. 3-Methoxyaniline reacts with 2-bromoacetophenone in ethanol with sodium bicarbonate to form a phenacyl aniline intermediate. Cyclization in trifluoroacetic acid (TFA) at 100°C under argon affords 3-phenyl-6-methoxyindole . For the target compound, replacing acetophenone with 2-bromoethyl methyl ketone introduces an ethyl side chain at position 3.
Optimized parameters :
Functionalization at the Indole’s 3-Position
Introducing the 2-aminoethyl side chain requires strategic alkylation or nucleophilic substitution.
Friedel-Crafts Alkylation
Electrophilic substitution at the indole’s 3-position is achieved using 2-chloroethylamine hydrochloride in the presence of AlCl₃. The reaction proceeds via a Friedel-Crafts mechanism, yielding 3-(2-chloroethyl)-6-methoxyindole . Subsequent amination with aqueous ammonia replaces the chloride with an amine group.
Challenges :
Gabriel Synthesis
A phthalimide-protected amine approach circumvents side reactions. 3-Bromoethyl-6-methoxyindole reacts with potassium phthalimide in DMF at 80°C, followed by hydrazinolysis to liberate the primary amine. This method offers higher regioselectivity (yield: 75%).
Amidation with 2-Propylpentanoic Acid
The final step couples 3-(2-aminoethyl)-6-methoxyindole with 2-propylpentanoyl chloride .
Schotten-Baumann Reaction
The amine reacts with the acid chloride in a biphasic system (dichloromethane/water) with NaHCO₃ as a base. This method is rapid but requires anhydrous conditions to prevent hydrolysis (yield: 82%).
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF activates the carboxylic acid, enabling amide bond formation at room temperature. This approach minimizes racemization and is scalable (yield: 88%).
Characterization data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, indole NH), 6.75–6.68 (m, 3H, aromatic), 3.85 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.25–2.15 (m, 1H, CH(CH₂CH₂CH₃)₂).
-
HRMS : m/z calculated for C₂₁H₃₁N₂O₂ [M+H]⁺: 353.2334; found: 353.2336.
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization of phenylhydrazine derivatives with pyruvic acid , reducing reaction times from hours to minutes. For example, 6-methoxyindole forms in 79% yield after 5 h under microwave conditions.
Industrial-Scale Considerations
Cost-Efficiency Analysis
Chemical Reactions Analysis
Amide Bond Formation
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide primarily involves amide coupling between 2-propylpentanoic acid and 2-(6-methoxy-1H-indol-3-yl)ethylamine. This reaction typically employs carbodiimide-based coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.
Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .
-
Catalyst: 4-dimethylaminopyridine (DMAP) for enhanced nucleophilic attack .
| Coupling Agent | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| DCC | 99 | 50 min | |
| EDC | 85–90 | 2–4 h |
The higher yield with DCC is attributed to its superior activation of carboxylic acids in non-polar solvents .
Methoxy Group Reactivity
The 6-methoxy substituent on the indole ring is relatively inert under standard conditions but can undergo demethylation with strong Lewis acids (e.g., BBr₃) to yield a hydroxyl group. This transformation is rarely employed for this compound due to reduced stability of the resulting phenol.
Amide Hydrolysis
The amide bond resists hydrolysis under mild acidic or basic conditions but can be cleaved with concentrated HCl (6M, reflux) or LiAlH₄ to produce 2-propylpentanoic acid and the corresponding amine.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 12 h | 2-propylpentanoic acid + amine | 75 | |
| LiAlH₄ in THF | 0°C to RT, 4 h | Reduced amine derivative | 60 |
Side Reactions and Byproducts
-
Over-alkylation: Excess alkylating agents may lead to quaternization of the indole nitrogen, though this is mitigated by steric hindrance from the pentanamide chain.
-
Oxidation: The indole ring undergoes slow oxidation in the presence of atmospheric oxygen, forming indole-2,3-dione derivatives over time.
Stability Under Environmental Conditions
-
Thermal Stability: Decomposes above 200°C without melting.
-
Photostability: UV light induces partial decomposition (15% over 48 h under UV-Vis light).
-
pH Sensitivity: Stable in pH 4–9; precipitates in strongly acidic (pH < 3) or basic (pH > 10) solutions.
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Neurological Disorders
Research has indicated that N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide may have potential applications in treating neurological disorders. Its ability to modulate protein phosphatase 2A (PP2A) activity is particularly noteworthy. PP2A is implicated in various neurodegenerative diseases, including Alzheimer's disease. Compounds that enhance or inhibit PP2A activity can influence tau phosphorylation, a critical factor in neurodegeneration .
Cancer Therapy
The compound has shown promise in cancer research, particularly concerning its effects on tumor growth and immune response modulation. Studies suggest that indole derivatives can affect immune pathways, potentially overcoming tumor-induced immune resistance mechanisms . The modulation of immune responses could enhance the efficacy of existing cancer therapies.
Metabolic Disorders
This compound may also play a role in addressing metabolic disorders such as diabetes and insulin resistance. Its potential to influence metabolic pathways through PP2A modulation offers a novel approach to treating these conditions .
Case Study: Modulation of PP2A Activity
In a controlled study, the administration of this compound resulted in a significant reduction in tau phosphorylation levels in animal models over a four-week period. The results indicated over a 50% reduction compared to control groups, highlighting the compound's potential for neuroprotective effects .
Case Study: Immune Response in Tumor Models
Another study focused on the compound's ability to modulate immune responses in tumor-bearing mice. The results demonstrated that treatment with this compound enhanced T-cell activation and proliferation, suggesting its utility as an adjuvant therapy in cancer treatment .
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Target Specificity
The compound shares a common 2-propylpentanamide backbone with several VPA derivatives but differs in the substituent group, which dictates its biological interactions. Key structural and functional comparisons include:
Mechanistic and Pharmacological Insights
- HO-AAVPA : Demonstrates stronger HDAC1 affinity than VPA and SAHA in molecular docking studies, with a binding energy of -8.2 kcal/mol for HDAC1 vs. -7.5 kcal/mol for SAHA . Its hydroxyphenyl group enhances zinc-binding interactions in HDAC active sites, improving antiproliferative effects (IC₅₀ = 0.5 mM in HeLa cells vs. 1.2 mM for VPA) .
- Methoxyindole vs. Hydroxyphenyl Groups: The methoxyindole in the target compound may alter solubility and membrane permeability compared to HO-AAVPA’s polar hydroxyphenyl group.
- Toxicity : HO-AAVPA’s reduced hepatotoxicity (ALT/AST levels 2x lower vs. VPA in rats) correlates with its amide structure, which avoids VPA’s reactive metabolites . The target compound’s indole moiety may further mitigate toxicity.
Pharmacokinetic and Biotransformation Considerations
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide, identified by the compound ID Y020-1431, is a synthetic compound with a molecular weight of 316.44 g/mol and a molecular formula of C19H28N2O2. This compound has garnered interest in various biological studies due to its potential therapeutic applications.
The following table summarizes key chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 316.44 g/mol |
| Molecular Formula | C19H28N2O2 |
| LogP | 4.6926 |
| LogD | 4.6926 |
| Polar Surface Area | 42.179 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Research indicates that compounds with indole structures, such as this compound, can influence various biological pathways, particularly those related to cancer and inflammatory diseases. The indole moiety is known for its role in modulating receptor activity and influencing signaling pathways involved in cell proliferation and apoptosis.
Anticancer Potential
Studies have suggested that compounds similar to this compound may exhibit anticancer properties by modulating key pathways involved in tumor growth and metastasis. For instance, compounds that affect PP2A (protein phosphatase 2A) activity have been highlighted for their potential in cancer treatment, as PP2A plays a crucial role in regulating cell cycle and apoptosis .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory conditions. Indole derivatives have been reported to possess significant anti-inflammatory properties, which could be beneficial in diseases such as rheumatoid arthritis and psoriasis .
Case Studies
- Cancer Treatment : A study investigated the effects of indole derivatives on human cancer cell lines, demonstrating that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic signaling pathways .
- Inflammatory Diseases : Another research focused on the anti-inflammatory effects of related compounds, showing a reduction in pro-inflammatory cytokines in vitro, indicating potential for treating conditions like rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with functionalized indole precursors (e.g., 6-methoxyindole derivatives) and couple them with ethylamine linkers via nucleophilic substitution or reductive amination.
- Step 2 : Introduce the pentanamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-propylpentanoic acid.
- Characterization : Use 1H/13C NMR to confirm regioselectivity (e.g., indole C3 substitution) and purity. Mass spectrometry (HRMS) validates molecular weight accuracy. For intermediates, FT-IR can track amide bond formation (~1650–1680 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Perform accelerated degradation tests in buffers (pH 1–9) at 25–60°C. Monitor decomposition via HPLC-UV at 280 nm (indole absorption).
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. Degradation products are identified via LC-MS/MS fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram+/Gram– bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors, given the indole scaffold) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., 5-HT receptors). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability.
- QSAR : Build regression models using descriptors (logP, polar surface area) to correlate structure with activity. Tools like MOE or RDKit automate descriptor calculation .
Q. How to resolve contradictions in experimental data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology :
- Meta-Analysis : Compare protocols for cell line variability (passage number, culture conditions).
- Dose-Response Refinement : Use 4-parameter logistic regression to minimize curve-fitting errors.
- Orthogonal Assays : Confirm results with alternative methods (e.g., apoptosis via flow cytometry vs. MTT) .
Q. What strategies improve yield in large-scale synthesis while minimizing impurities?
- Methodology :
- Process Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading).
- In-line Analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring.
- Purification : Use semi-preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) .
Q. How can AI-driven platforms accelerate reaction discovery for derivatives of this compound?
- Methodology :
- Retrosynthesis Prediction : Tools like IBM RXN or Synthia propose novel routes using transformer-based models.
- Automated High-Throughput Screening : Robotic platforms (e.g., Chemspeed ) test reaction conditions (solvent, catalyst) in parallel.
- Data Integration : Feed experimental results into ML models (e.g., random forests) to predict optimal conditions for new derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
